molecular formula C10H10N6O2 B2841475 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid CAS No. 333326-94-6

4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid

Cat. No.: B2841475
CAS No.: 333326-94-6
M. Wt: 246.23
InChI Key: YEKLVLGWHCLILT-UHFFFAOYSA-N
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Description

4-[2-(3,5-Diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid (CAS 333326-94-6) is a high-purity chemical reagent designed for research applications. With a molecular formula of C10H10N6O2 and a molecular weight of 246.23 g/mol, this compound is a solid featuring a complex structure that integrates a benzoic acid moiety with a diaminopyrazole hydrazine group . This structure classifies it among the aminobenzoic acid derivatives, which are of significant interest in various scientific fields . Researchers value this compound for its potential in medicinal chemistry. Structurally related hydrazonopyrazole derivatives have been investigated for their use as therapeutics, with patent literature indicating potential applications in treating hyperproliferative disorders and inhibiting tumor growth and angiogenesis . The compound's mechanism of action in research settings may involve targeting specific enzymes; a closely related analog has been identified as a ligand for methionine aminopeptidase, suggesting a role in the study of enzymatic function and inhibition . In the laboratory, this product is intended for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-3-1-5(2-4-6)10(17)18/h1-4H,(H,17,18)(H5,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWCSLXGDWIAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(NN=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902041
Record name NoName_1244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the pyrazole derivative with benzoic acid under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The diaminopyrazolylidene group in the target compound likely increases nucleophilicity compared to dicyanomethylene analogs, favoring interactions with electrophilic biological targets .
  • Solubility : The benzoic acid moiety may enhance aqueous solubility relative to purely aromatic thiazolyl or triazole derivatives .

Physicochemical Properties and Stability

  • Stability: The diaminopyrazole moiety may confer greater stability than dicyanomethylene analogs, which are prone to hydrolysis under acidic conditions .
  • Solubility: The benzoic acid group enhances water solubility compared to non-carboxylic acid derivatives (e.g., thiazolyl hydrazones in ), facilitating formulation for biological testing.

Biological Activity

The compound 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

The molecular structure of this compound includes a hydrazine moiety linked to a pyrazole derivative, which is known for its diverse biological activities. The synthesis typically involves the condensation of 3,5-diaminopyrazole with benzoic acid derivatives under acidic conditions, followed by purification processes such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and hydrazine functionalities exhibit significant anticancer activity. For instance:

  • In vitro Studies : Research has demonstrated that derivatives of pyrazole, including those similar to this compound, show potent antiproliferative effects against various cancer cell lines. The IC50 values for these compounds often range from 27 to 45 μmol/L, indicating effective cytotoxicity comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation pathways. These effects are attributed to the compound's ability to interact with cellular targets involved in cancer progression.

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities:

  • Anti-inflammatory and Analgesic Effects : Pyrazole compounds are known for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some studies suggest that compounds related to this compound possess antimicrobial properties, making them candidates for further exploration in infectious disease management.

Case Studies

  • Antitumor Evaluation : A study evaluated the antitumor efficacy of a series of pyrazole derivatives against human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxic activity significantly compared to unsubstituted analogs .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole-containing compounds revealed that variations in substituents on the hydrazine and benzoic acid moieties could modulate biological activity. For example, modifications leading to increased electron density on the aromatic ring were associated with heightened anticancer effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameActivity TypeIC50 (μmol/L)Reference
This compoundAntiproliferative27 - 45
Pyrazole derivative AAntitumor30
Pyrazole derivative BAnti-inflammatoryNot specified
Pyrazole derivative CAntimicrobialNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and substituted pyrazole precursors. A common approach involves refluxing 3,5-diaminopyrazole derivatives with benzoic acid-linked hydrazines in ethanol or acetic acid under acidic catalysis (e.g., glacial acetic acid or sulfuric acid) . Optimization includes varying molar ratios (e.g., 1:1 stoichiometry), solvent polarity, and reaction duration (typically 4–8 hours). Reaction progress should be monitored via TLC or HPLC. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify hydrazinyl proton signals (δ 8–10 ppm) and aromatic/heterocyclic carbon environments. 1H^1H-15N^{15}N HMBC can confirm hydrazone linkages .
  • IR : Look for characteristic peaks: N–H stretches (~3300 cm1^{-1}), C=O (benzoic acid, ~1700 cm1^{-1}), and C=N (pyrazole, ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]+^+) with <2 ppm error. Fragmentation patterns can confirm hydrazinyl cleavage .
  • XRD : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., pyrazol-4-ylidene vs. pyrazol-4-yl) .

Q. What strategies are effective for improving solubility and purification of this compound?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) or buffered aqueous solutions (pH-dependent solubility due to the benzoic acid group). Sonication or heating (≤60°C) may aid dissolution .
  • Purification : Use gradient elution in column chromatography (e.g., CH2 _2Cl2 _2/MeOH 95:5 to 80:20). For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA additive) .

Advanced Research Questions

Q. What computational strategies predict the reactivity and regioselectivity of hydrazinyl-pyrazole coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for competing pathways (e.g., keto-enol tautomerization influencing hydrazone formation) .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for pyrazolylidene intermediate stabilization .
  • Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts (e.g., acetic acid vs. H2 _2SO4_4) and solvent systems .

Q. How can discrepancies in spectroscopic data or unexpected by-products be systematically addressed?

  • Methodological Answer :

  • By-Product Identification : Use LC-MS/MS to detect trace impurities. For example, reports cyanomethyl benzoates as by-products in analogous syntheses; these arise from competing nucleophilic attacks on intermediates .
  • Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments or 15N^{15}N-labeling to trace hydrazine participation. Control reactions (e.g., omitting catalysts) can isolate side-reaction pathways .

Q. What experimental design (DoE) approaches optimize reaction parameters for scale-up?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, solvent ratio, catalyst concentration) via a 2k^k factorial matrix. Response surface methodology (RSM) identifies nonlinear interactions (e.g., acetic acid concentration vs. reflux time) .
  • Taguchi Method : Use orthogonal arrays to minimize experiments while maximizing yield and purity. Prioritize factors with the highest signal-to-noise ratios .

Q. How can the biological activity of this compound be evaluated in drug discovery contexts?

  • Methodological Answer :

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, leveraging the benzoic acid moiety’s affinity for catalytic pockets .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using LPS-induced cytokine release in macrophage models .

Q. What mechanistic insights explain the compound’s reactivity under varying pH or oxidizing conditions?

  • Methodological Answer :

  • pH-Dependent Studies : Monitor hydrazone stability via UV-Vis spectroscopy across pH 2–12. Acidic conditions may protonate the pyrazolylidene nitrogen, altering resonance stabilization .
  • Oxidative Stability : Expose the compound to H2 _2O2_2 or O2_2 and analyze degradation products via GC-MS. Pyrazole ring oxidation to pyrazine derivatives is a potential pathway .

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